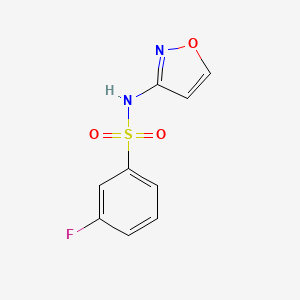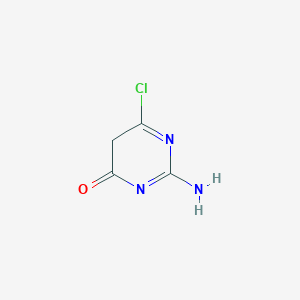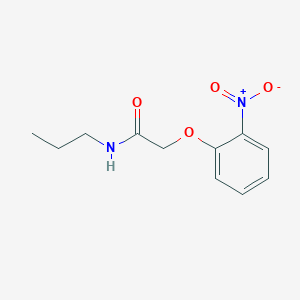
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide exerts its therapeutic effects by binding to and inhibiting the activity of a specific enzyme called dipeptidyl peptidase 4 (DPP-4). DPP-4 is involved in various physiological processes, including metabolism, inflammation, and immune response. By inhibiting DPP-4, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In inflammation research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammation. In pain research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to reduce the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in nociception.
実験室実験の利点と制限
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for DPP-4, its low toxicity, and its ability to penetrate the blood-brain barrier. However, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide also has some limitations, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.
将来の方向性
There are several future directions for research on 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain. Another direction is to explore its effects on other physiological processes, such as metabolism and immune response. Additionally, research could focus on developing more effective and stable analogs of 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide.
合成法
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide is synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)glycine. The final step involves the removal of the protecting group to yield 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide.
科学的研究の応用
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and pain. In cancer research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines. In pain research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to alleviate pain by inhibiting the activation of nociceptors.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-7-10(2)17(16-9)8-13(18)15-12-5-3-11(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWCXTZYGLCBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)
![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)

![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)


